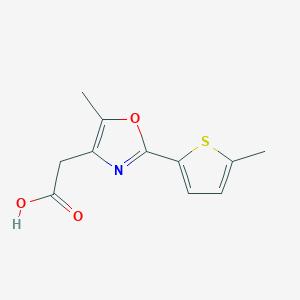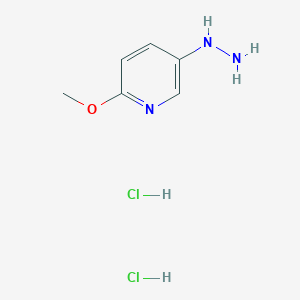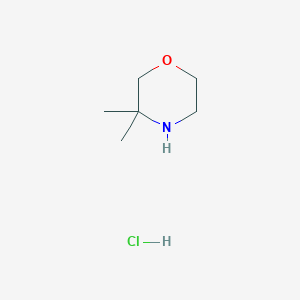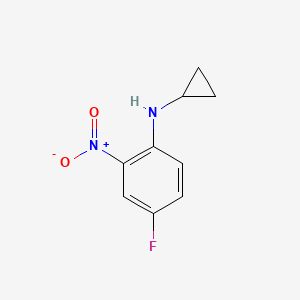![molecular formula C10H12F3NO B1370988 Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine CAS No. 1095157-60-0](/img/structure/B1370988.png)
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
Overview
Description
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a versatile chemical compound used extensively in scientific research. Its unique properties make it suitable for various applications, such as drug discovery and organic synthesis. It is also known as N-methyl-1-(4-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride .
Molecular Structure Analysis
The molecular formula of Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is C10H13ClF3NO . The InChI Code is 1S/C10H12F3NO.ClH/c1-14-6-8-2-4-9(5-3-8)15-7-10(11,12)13;/h2-5,14H,6-7H2,1H3;1H . The molecular weight is 255.67 .Physical And Chemical Properties Analysis
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications
1. Neurotoxicity Studies
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine and similar compounds have been studied for their potential neurotoxic effects. Amine N-methyltransferases in various animal brains can N-methylate certain pyridines, producing neurotoxins. This suggests that compounds like Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine could undergo similar transformations with potential neurotoxic consequences (Ansher et al., 1986).
2. Crystal Structure Analysis
The compound's derivatives have been analyzed for their crystal structures. For instance, the co-crystal structure of a related herbicide and its degradation product, triazine amine, was studied, highlighting the molecular interactions and hydrogen bonding patterns (Mereiter, 2011).
3. Solvent Interaction Studies
Studies on amine compounds, including those structurally related to Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine, have shown how N-methylation and substitution in the phenyl or pyridyl ring affect their interaction with various solvents. This is crucial for understanding the solubility and reactivity of such compounds (Cumper & Singleton, 1968).
4. Reactivity in Catalysis
The reactivity of similar molecules in the presence of catalysts has been explored. For example, methyl phenyl carbonate's reactivity with aromatic amines under the influence of metal triflate catalysts demonstrates the potential of Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine in chemical synthesis (Distaso & Quaranta, 2004).
5. Material Science Applications
In material science, related compounds have been used in the synthesis of fluorinated polyimides, showcasing their utility in developing materials with specific thermal and electrical properties (Chung et al., 2006).
6. Metal Ion Affinity and Fluorescence Properties
The affinity of related amines for metal ions and their fluorescence properties have been studied, which is relevant for applications in sensing and imaging technologies (Liang et al., 2009).
7. Corrosion Inhibition
Amine derivatives, including those structurally similar to Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine, have been investigated as corrosion inhibitors for metals in acidic environments. This research is significant for industrial applications, especially in metal preservation (Boughoues et al., 2020).
8. Nonlinear Optical Materials
Research into the nonlinear optical response of amine and phenol/ether derivatives, similar to Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine, has been conducted to understand their potential in optical technologies (Whitaker et al., 1996).
9. Synthetic Chemistry
These compounds have been used in the synthesis of new chemicals, such as ureido sugars and N-methyl- and N-alkylamines, showcasing their versatility in synthetic chemistry applications https://consensus.app/papers/synthesis-n‐methyl‐-n‐alkylamines-reductive-amination-senthamarai/4ae11335d1ec50a4a4c2e01d164b3244/?utm_source=chatgpt" target="_blank">(Piekarska-Bartoszewicz & Tcmeriusz, 1993; Senthamarai et al., 2018)
Safety and Hazards
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-methyl-1-[4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14-6-8-2-4-9(5-3-8)15-7-10(11,12)13/h2-5,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLFZUYZWTLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)
![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)



![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)




![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)


